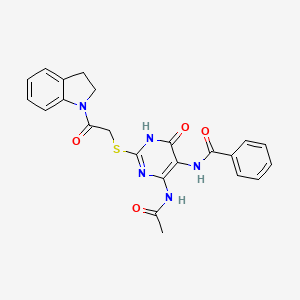

![molecular formula C15H14N2O3S B2737091 N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 1788783-97-0](/img/structure/B2737091.png)

N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been designed and synthesized for their cytotoxicity against cancer cell lines . They are likely to be inhibitors of the epidermal growth factor receptor (EGFR), which is a promising target of antitumor drug research .

Synthesis Analysis

The synthesis of similar compounds involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzo[d]thiazole derivatives have shown variant activity depending on the introduction of different substituents . For example, the introduction of 2-furylmethylamino in the 2-position is beneficial for anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine, have been reported . This compound is an off-white crystal with a melting point of 202–203°C . The 1H NMR spectrum shows signals for protons of the furan ring and protons of the pyridine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of related furan and benzo[d]thiazole derivatives have been extensively studied, highlighting the versatility of these compounds in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further processed to yield thioamide and ultimately converted to 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was subjected to various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, showcasing the compound's reactivity and potential for further functionalization (А. Aleksandrov, М. М. El’chaninov, 2017).

Anticancer and Antimicrobial Applications

The compound's structural motif, particularly the benzo[d]thiazole-2-carboxamide derivatives, has been investigated for its potential as epidermal growth factor receptor (EGFR) inhibitors, displaying moderate to excellent potency against cancer cell lines. Zhang et al. (2017) synthesized and evaluated a series of these derivatives for cytotoxicity against high EGFR-expressed cancer cell lines, identifying compounds with promising anticancer activities (Lan Zhang et al., 2017). Moreover, the antimicrobial activities of related compounds have been explored, with some showing good antimicrobial activity against various microorganisms, suggesting potential pharmacological and medical applications (Sukriye Cakmak et al., 2022).

Wirkmechanismus

The mechanism of action of benzo[d]thiazole derivatives is likely related to their potential as EGFR inhibitors . EGFR is a kind of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . EGFR is related to the development, progression, aggressiveness, and metastasis of many solid tumors .

Safety and Hazards

Zukünftige Richtungen

Benzo[d]thiazole derivatives, including “N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide”, may have potential as anticancer agents, particularly as EGFR inhibitors . Future research could focus on the design and synthesis of new benzo[d]thiazole derivatives, their evaluation against various cancer cell lines, and the exploration of their mechanisms of action .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-19-13(12-3-2-6-20-12)8-16-15(18)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZOMLJUSGUMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)

![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)

![(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2737011.png)

![5-(2-Fluorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2737014.png)

![7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2737016.png)

![3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline](/img/structure/B2737019.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)

![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)

![N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide](/img/structure/B2737026.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)

![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)